molecular formula C17H11F3N4O2 B2376130 4-Cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]-2-methoxybenzohydrazide CAS No. 2415621-20-2

4-Cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]-2-methoxybenzohydrazide

Cat. No.: B2376130
CAS No.: 2415621-20-2
M. Wt: 360.296
InChI Key: FAJSFZNMORHOSM-UHFFFAOYSA-N
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Description

4-Cyano-N’-[4-cyano-2-(trifluoromethyl)phenyl]-2-methoxybenzohydrazide is an organic compound with significant applications in various scientific fields. This compound is characterized by the presence of cyano groups, trifluoromethyl groups, and a methoxybenzohydrazide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-N’-[4-cyano-2-(trifluoromethyl)phenyl]-2-methoxybenzohydrazide typically involves the reaction of 4-cyano-2-(trifluoromethyl)benzoic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-N’-[4-cyano-2-(trifluoromethyl)phenyl]-2-methoxybenzohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

4-Cyano-N’-[4-cyano-2-(trifluoromethyl)phenyl]-2-methoxybenzohydrazide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is employed in the study of biological processes and as a probe for investigating enzyme activities and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties[][3].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-N’-[4-cyano-2-(trifluoromethyl)phenyl]-2-methoxybenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both cyano and trifluoromethyl groups enhances its stability and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]-2-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N4O2/c1-26-15-7-11(9-22)2-4-12(15)16(25)24-23-14-5-3-10(8-21)6-13(14)17(18,19)20/h2-7,23H,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJSFZNMORHOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)C(=O)NNC2=C(C=C(C=C2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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